5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(3-azidopropylimino)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
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Overview
Description
The compound “5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(3-azidopropylimino)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the thieno[3,4-d]imidazole core, followed by the attachment of various functional groups. Common synthetic routes may include:
Formation of the Thieno[3,4-d]imidazole Core: This step involves the cyclization of appropriate precursors under specific conditions.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo derivatives.
Reduction: Conversion of functional groups to their reduced forms.
Substitution: Replacement of specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a component in the development of new materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Such as enzymes, receptors, or nucleic acids.
Pathways Involved: Such as signal transduction pathways or metabolic pathways.
Properties
Molecular Formula |
C32H53N7O8S |
---|---|
Molecular Weight |
695.9 g/mol |
IUPAC Name |
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(3-azidopropylimino)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C32H53N7O8S/c1-32(2)20-25(40)29(26(41)21-32)23(34-9-5-10-36-39-33)8-12-44-14-16-46-18-19-47-17-15-45-13-11-35-28(42)7-4-3-6-27-30-24(22-48-27)37-31(43)38-30/h24,27,30,40H,3-22H2,1-2H3,(H,35,42)(H2,37,38,43)/t24-,27-,30-/m1/s1 |
InChI Key |
WAGQAVIHHLSDJC-UCVANPEUSA-N |
Isomeric SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCN=[N+]=[N-])CCOCCOCCOCCOCCNC(=O)CCCC[C@@H]2[C@H]3[C@@H](CS2)NC(=O)N3)O)C |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCN=[N+]=[N-])CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O)C |
Origin of Product |
United States |
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